molecular formula C13H5Cl4NO3 B14387290 4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 89811-32-5

4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14387290
CAS No.: 89811-32-5
M. Wt: 365.0 g/mol
InChI Key: AEHYGFLIQHNINW-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound characterized by an isoindoline nucleus and multiple chlorine substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . For instance, a reaction between phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid under a nitrogen atmosphere at 220°C can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using robust techniques such as transition-metal-catalyzed reactions and organocatalytic methods. These methods offer efficient pathways for constructing complex heterocyclic structures .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyl lithium for lithiation, and various halogenating agents for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted isoindoline-1,3-diones, which can have different functional groups replacing the chlorine atoms .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of protein kinases and other enzymes, affecting various cellular processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential for diverse applications in various fields .

Properties

CAS No.

89811-32-5

Molecular Formula

C13H5Cl4NO3

Molecular Weight

365.0 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(furan-2-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C13H5Cl4NO3/c14-8-6-7(9(15)11(17)10(8)16)13(20)18(12(6)19)4-5-2-1-3-21-5/h1-3H,4H2

InChI Key

AEHYGFLIQHNINW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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